molecular formula C21H28ClNO B1670727 Diphenidol hydrochloride CAS No. 3254-89-5

Diphenidol hydrochloride

Cat. No. B1670727
CAS RN: 3254-89-5
M. Wt: 345.9 g/mol
InChI Key: AVZIYZHXZAYGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenidol hydrochloride is an antiemetic agent used for the prevention and symptomatic treatment of nausea, vomiting, and dizziness associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear . It is a non-selective muscarinic acetylcholine receptor antagonist .


Synthesis Analysis

A gas chromatography-mass spectrometry (GC–MS) method for the determination of difenidol hydrochloride in biological specimens has been developed . The method exhibited excellent recovery (>90%) and precision (RSD <10%), and the LOD was 0.05 μg/mL or μg/g, which met the requirements of bioanalytical method .


Molecular Structure Analysis

Diphenidol hydrochloride has a molecular formula of C21H28ClNO and a molecular weight of 345.9 g/mol . The IUPAC name is 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride .


Chemical Reactions Analysis

The forensic toxicokinetics of difenidol hydrochloride in vivo were studied through an animal model . The dynamic distribution, postmortem redistribution (PMR), and stability in specimen preservation process of difenidol in animals were studied . The toxicological kinetics equation and toxicokinetic parameters were established by processing the data of the mean drug concentration of difenidol changing with time .


Physical And Chemical Properties Analysis

Diphenidol hydrochloride is a diarylmethane . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Diphenidol Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Mechanism of Action

Target of Action

Diphenidol hydrochloride primarily targets the vestibular apparatus and the medullary chemoreceptive trigger zone . The vestibular apparatus is a sensory system that contributes to balance and spatial orientation, while the medullary chemoreceptive trigger zone is involved in inducing vomiting.

Mode of Action

Diphenidol hydrochloride exerts its effects by diminishing vestibular stimulation and depressing labyrinthine function . It also acts as an antimuscarinic agent , which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by diphenidol hydrochloride are related to its antimuscarinic action. It interacts with muscarinic acetylcholine receptors (mACh receptors) , particularly M1, M2, M3, and M4 . These receptors are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and the secretion of certain glands. By blocking these receptors, diphenidol hydrochloride can affect these functions.

Pharmacokinetics

The drug’s effectiveness in controlling nausea and vomiting suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of diphenidol hydrochloride’s action is the control of nausea and vomiting . It achieves this by inhibiting the chemoreceptor trigger zone, thus preventing motion sickness . It also has an antivertigo effect, helping to manage conditions like Meniere’s disease .

Safety and Hazards

Diphenidol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIYZHXZAYGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

972-02-1 (Parent)
Record name Diphenidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186248
Record name Diphenidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenidol hydrochloride

CAS RN

3254-89-5
Record name Diphenidol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenidol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-1-butanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENIDOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenidol hydrochloride
Reactant of Route 2
Reactant of Route 2
Diphenidol hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diphenidol hydrochloride
Reactant of Route 4
Reactant of Route 4
Diphenidol hydrochloride
Reactant of Route 5
Reactant of Route 5
Diphenidol hydrochloride
Reactant of Route 6
Reactant of Route 6
Diphenidol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.